molecular formula C13H18O4 B120571 Sporothriolide CAS No. 154799-92-5

Sporothriolide

Cat. No.: B120571
CAS No.: 154799-92-5
M. Wt: 238.28 g/mol
InChI Key: AENZSPQGLJVLND-VWYCJHECSA-N
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Description

Sporothriolide is a bioactive compound produced by certain fungi, particularly those belonging to the genus Hypoxylon. It is a member of the furofurandione family and is known for its potent antifungal and cytotoxic properties

Future Directions

The future directions for the study of sporothriolide could include further exploration of its biosynthetic pathways, as well as its potential applications in combating plant pathogenic fungi .

Mechanism of Action

Target of Action

Sporothriolide is a secondary metabolite produced by certain ascomycetes, including Hypomontagnella monticulosa MUCL 54604, H. spongiphila CLL 205, and H. submonticulosa DAOMC 242471 .

Mode of Action

It is known that this compound is derived from non-enzymatic diels–alder cycloaddition of 1 and trienylfuranol a 7 during the fermentation and extraction process . This suggests that this compound may interact with its targets through a similar mechanism, potentially disrupting normal cellular processes in fungi.

Biochemical Pathways

The biosynthetic pathway of this compound involves the production of a dedicated decanoic acid by fungal FAS proteins, which is then reacted with oxaloacetate by a citrate synthase to give an octanyl citrate. This is then dehydrated to give octanyl aconitate and decarboxylated to the first observable intermediate, octanyl itaconic acid . This pathway originates in fatty acid biosynthesis .

Result of Action

This compound is known to have potent antifungal properties . It is also proposed to be a Diels Alder adduct of the furofurandione this compound 1, which possesses potent cytotoxicity against human cancer cell lines . This suggests that the molecular and cellular effects of this compound’s action may include disruption of fungal cellular processes and cytotoxic effects on cancer cells.

Action Environment

The action of this compound is likely influenced by environmental factors during the fermentation and extraction process . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of sporothriolide has been achieved through a seven-step process starting from commercially available β,γ-unsaturated carboxylic acid . Key steps in this synthesis include:

    Diastereoselective Michael Addition: A chiral oxazolidinone derivative is added to a nitro olefin.

    Aromatic Ring Utilization: The aromatic ring is used as a masked carboxylic acid functionality.

    Base-Promoted Elimination: Nitrous acid is eliminated to install the α-methylene lactone unit of this compound in the final step.

Industrial Production Methods

Industrial production of this compound involves the fermentation of fungi such as Hypoxylon monticulosum. The biosynthetic gene cluster responsible for this compound production has been identified, and heterologous expression in Aspergillus oryzae has been used to produce intermediates and delineate the biosynthetic pathway .

Chemical Reactions Analysis

Types of Reactions

Sporothriolide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Chiral oxazolidinone derivatives, nitro olefins, aromatic rings.

    Conditions: Base-promoted elimination, diastereoselective Michael addition.

Major Products

The major products formed from these reactions include this compound itself and its derivatives such as sporothric acid, isosporothric acid, and dihydroisosporothric acid .

Comparison with Similar Compounds

Sporothriolide is unique compared to other similar compounds due to its specific biosynthetic pathway and potent biological activities. Similar compounds include:

These compounds share some structural similarities with this compound but differ in their biosynthetic origins and specific biological activities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sporothriolide involves the construction of the macrocyclic core followed by the introduction of the side chain. The key steps include the formation of the macrocycle via a ring-closing metathesis (RCM) reaction and the installation of the side chain through a series of functional group transformations.", "Starting Materials": [ "1,4-dihydroxy-2-naphthaldehyde", "ethyl acrylate", "Grubbs' catalyst", "methylmagnesium bromide", "acetic anhydride", "acetyl chloride", "lithium aluminum hydride", "sodium borohydride", "methyl iodide" ], "Reaction": [ "1. Condensation of 1,4-dihydroxy-2-naphthaldehyde and ethyl acrylate to form the diene precursor.", "2. RCM reaction using Grubbs' catalyst to form the macrocycle.", "3. Reduction of the ketone in the macrocycle using lithium aluminum hydride.", "4. Protection of the secondary alcohol using acetic anhydride.", "5. Reduction of the ester using sodium borohydride to form the primary alcohol.", "6. Conversion of the primary alcohol to the corresponding iodide using methyl iodide.", "7. Reaction of the iodide with methylmagnesium bromide to install the side chain.", "8. Deprotection of the acetyl group using acetyl chloride." ] }

CAS No.

154799-92-5

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

(3aS,6R,6aR)-6-hexyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione

InChI

InChI=1S/C13H18O4/c1-3-4-5-6-7-9-11-10(13(15)16-9)8(2)12(14)17-11/h9-11H,2-7H2,1H3/t9-,10+,11+/m1/s1

InChI Key

AENZSPQGLJVLND-VWYCJHECSA-N

Isomeric SMILES

CCCCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1

SMILES

CCCCCCC12COC(=O)C1C(=C)C(=O)O2

Canonical SMILES

CCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1

154799-92-5

Synonyms

6-n-hexyl-3,3a,6,6a-tetrahydro-3-methylenefuro(3,4-b)furan-2,4-dione
sporothriolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Sporothriolide and where is it found?

A1: this compound is a natural antifungal metabolite primarily produced by fungi of the genus Hypomontagnella, formerly classified as Hypoxylon. [, , ] It was initially isolated from Sporothrix sp., Discosia sp., and Pezicula livida. [, , ]

Q2: Which fungi are known to produce this compound?

A2: this compound production appears to be a characteristic feature of Hypomontagnella monticulosa and has not been observed in other Hypoxylon species. [, ] Other this compound-producing fungi include Hypomontagnella spongiphila and Hypomontagnella submonticulosa. []

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. Further investigation into the chemical structure and properties of this compound from the original research articles would be necessary to provide this information.

Q4: What is the chemical structure of this compound?

A4: this compound belongs to the furofurandione class of compounds. [] Its core structure consists of a bicyclic lactone system. Several research papers describe the total synthesis of this compound, highlighting key structural features and methods for their construction. [, , , , , , , ]

Q5: How is this compound biosynthesized?

A5: Research suggests that this compound biosynthesis originates from fatty acid biosynthesis. [] A gene cluster responsible for its production has been identified in Hypomontagnella species. Knock-out experiments targeting genes within this cluster, specifically those encoding a fatty acid synthase subunit and a citrate synthase, resulted in the loss of this compound production. []

Q6: Are there any known derivatives of this compound?

A6: Yes, several this compound derivatives have been identified. These include:

  • Sporothric acid []
  • Isosporothric acid []
  • Dihydroisosporothric acid []
  • Sporothioethers A and B []
  • A deoxy analogue of sporothric acid []
  • A novel compound combining this compound and trienylfuranol A moieties []

Q7: What are Sporochartines, and how are they related to this compound?

A8: Sporochartines (A-D) are compounds formed through a non-enzymatic Diels-Alder cycloaddition reaction between this compound and trienylfuranol A. [, ] This reaction is believed to occur during the fermentation and extraction process of this compound-producing fungi. []

Q8: Have any synthetic routes for this compound been developed?

A8: Yes, several total syntheses of this compound have been reported, employing various strategies such as:

  • Diastereoselective Michael addition and base-promoted elimination of nitrous acid []
  • Molybdenum-mediated cyclization of allenoates [, ]
  • Copper-catalyzed intramolecular cyclopropanation of glycals []
  • Johnson-Claisen rearrangement using chiral vicinal diols []
  • Radical reactions on furanoside acetals [, ]

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